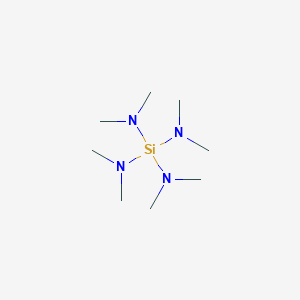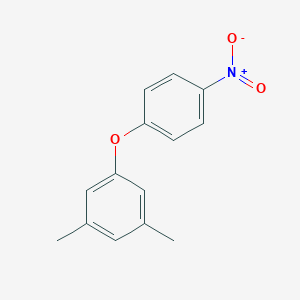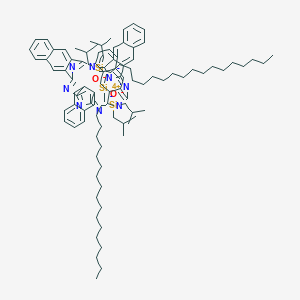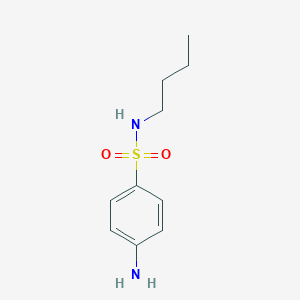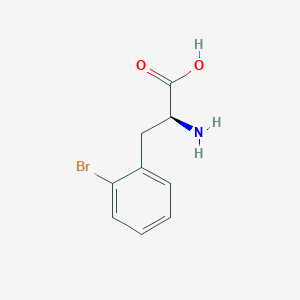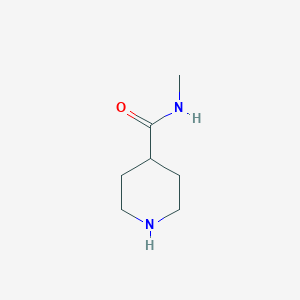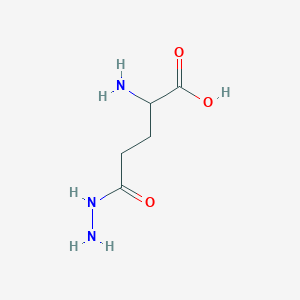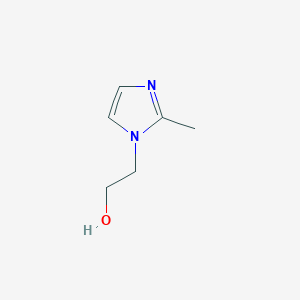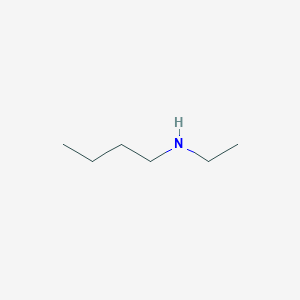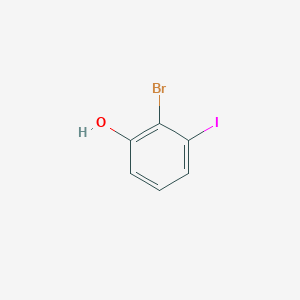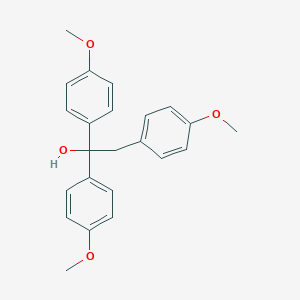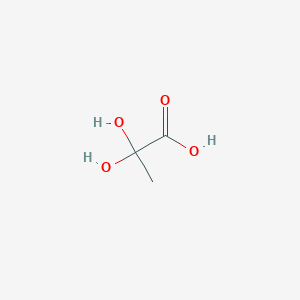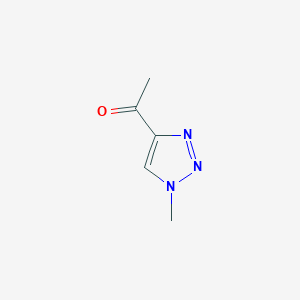![molecular formula C8H4N2O3S B155201 Benzo[b]thiophen-3(2H)-one, 2-diazo-, 1,1-dioxide CAS No. 1887-57-6](/img/structure/B155201.png)
Benzo[b]thiophen-3(2H)-one, 2-diazo-, 1,1-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzo[b]thiophen-3(2H)-one, 2-diazo-, 1,1-dioxide, also known as BTDD, is a heterocyclic organic compound with the molecular formula C8H4N2O2S. It is a diazo compound that has been extensively studied for its potential applications in various fields of science, including chemistry, biochemistry, and pharmacology.
作用機序
The mechanism of action of Benzo[b]thiophen-3(2H)-one, 2-diazo-, 1,1-dioxide is not fully understood. However, it is believed that Benzo[b]thiophen-3(2H)-one, 2-diazo-, 1,1-dioxide acts as a reactive intermediate that can form covalent bonds with various biological molecules, including proteins and nucleic acids. This can lead to the inhibition of various biological processes, including DNA replication and protein synthesis.
生化学的および生理学的効果
Benzo[b]thiophen-3(2H)-one, 2-diazo-, 1,1-dioxide has been shown to have various biochemical and physiological effects. In vitro studies have shown that Benzo[b]thiophen-3(2H)-one, 2-diazo-, 1,1-dioxide can inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase. In vivo studies have shown that Benzo[b]thiophen-3(2H)-one, 2-diazo-, 1,1-dioxide can inhibit the growth of various cancer cells and can also improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
One of the main advantages of using Benzo[b]thiophen-3(2H)-one, 2-diazo-, 1,1-dioxide in lab experiments is its ability to form covalent bonds with various biological molecules, which can lead to the inhibition of various biological processes. However, one of the main limitations of using Benzo[b]thiophen-3(2H)-one, 2-diazo-, 1,1-dioxide in lab experiments is its potential toxicity, which can lead to adverse effects on biological systems.
将来の方向性
There are several future directions for the study of Benzo[b]thiophen-3(2H)-one, 2-diazo-, 1,1-dioxide. One future direction is the development of new synthesis methods for Benzo[b]thiophen-3(2H)-one, 2-diazo-, 1,1-dioxide that are more efficient and environmentally friendly. Another future direction is the study of the mechanism of action of Benzo[b]thiophen-3(2H)-one, 2-diazo-, 1,1-dioxide in more detail, which could lead to the development of new drugs for the treatment of various diseases. Additionally, the study of the potential toxicity of Benzo[b]thiophen-3(2H)-one, 2-diazo-, 1,1-dioxide and its effects on biological systems could lead to the development of safer and more effective drugs.
合成法
Benzo[b]thiophen-3(2H)-one, 2-diazo-, 1,1-dioxide can be synthesized using various methods, including the reaction of 2-aminothiophenol with diazomethane, the reaction of 2-aminothiophenol with chloroacetic acid, and the reaction of 2-aminothiophenol with ethyl chloroformate. The most commonly used method for the synthesis of Benzo[b]thiophen-3(2H)-one, 2-diazo-, 1,1-dioxide is the reaction of 2-aminothiophenol with diazomethane. This method involves the reaction of 2-aminothiophenol with diazomethane in the presence of a catalyst, which leads to the formation of Benzo[b]thiophen-3(2H)-one, 2-diazo-, 1,1-dioxide.
科学的研究の応用
Benzo[b]thiophen-3(2H)-one, 2-diazo-, 1,1-dioxide has been extensively studied for its potential applications in various fields of science, including chemistry, biochemistry, and pharmacology. In chemistry, Benzo[b]thiophen-3(2H)-one, 2-diazo-, 1,1-dioxide has been used as a reagent for the synthesis of various organic compounds. In biochemistry, Benzo[b]thiophen-3(2H)-one, 2-diazo-, 1,1-dioxide has been used to study the mechanism of action of various enzymes and proteins. In pharmacology, Benzo[b]thiophen-3(2H)-one, 2-diazo-, 1,1-dioxide has been studied for its potential applications in the treatment of various diseases, including cancer and Alzheimer's disease.
特性
CAS番号 |
1887-57-6 |
|---|---|
製品名 |
Benzo[b]thiophen-3(2H)-one, 2-diazo-, 1,1-dioxide |
分子式 |
C8H4N2O3S |
分子量 |
208.2 g/mol |
IUPAC名 |
2-diazo-1,1-dioxo-1-benzothiophen-3-one |
InChI |
InChI=1S/C8H4N2O3S/c9-10-8-7(11)5-3-1-2-4-6(5)14(8,12)13/h1-4H |
InChIキー |
LAEQKZGWJXACHJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C(=[N+]=[N-])S2(=O)=O |
正規SMILES |
C1=CC=C2C(=C1)C(=O)C(=[N+]=[N-])S2(=O)=O |
同義語 |
2-Diazobenzo[b]thiophen-3(2H)-one 1,1-dioxide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



